molecular formula C23H17ClFNO3S B3411128 1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 902484-89-3

1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

Cat. No. B3411128
CAS RN: 902484-89-3
M. Wt: 441.9 g/mol
InChI Key: NEHXZBSISGFOND-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone antibiotics. It is a synthetic compound that has shown potential as an antibacterial agent in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one in lab experiments include its broad-spectrum antibacterial activity, low toxicity, and good pharmacokinetic properties. However, the limitations include its limited solubility in water and its potential for developing bacterial resistance.

Future Directions

There are several future directions for the research and development of 1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one. These include:
1. Further optimization of the synthesis method to improve yields and reduce costs.
2. Evaluation of the compound's efficacy in clinical trials.
3. Development of new formulations to improve solubility and bioavailability.
4. Investigation of the compound's potential as an antifungal agent.
5. Study of the compound's mechanism of action to gain a better understanding of its antibacterial properties.
6. Exploration of the compound's potential as a treatment for other diseases, such as cancer.
Conclusion:
1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a synthetic compound that has shown potential as an antibacterial and antifungal agent in scientific research. Its broad-spectrum activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. Future research should focus on optimizing the synthesis method, evaluating the compound's efficacy in clinical trials, and exploring its potential as a treatment for other diseases.

Scientific Research Applications

1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacteria, including gram-positive and gram-negative bacteria. In addition, it has shown potential as an antifungal agent. The compound has been tested in vitro and in vivo, and has shown promising results in animal models.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-15-5-8-19(9-6-15)30(28,29)22-14-26(13-16-3-2-4-17(24)11-16)21-10-7-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHXZBSISGFOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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